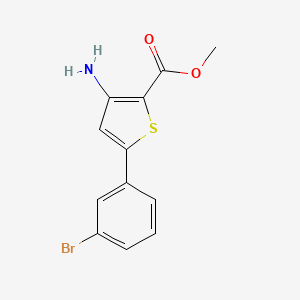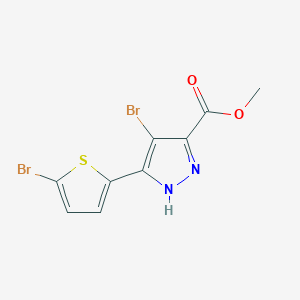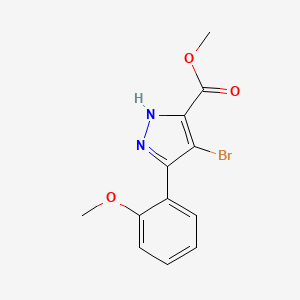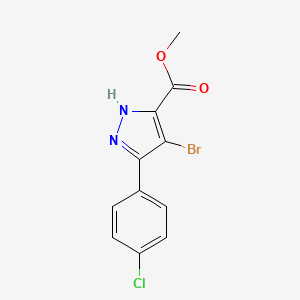
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S . It is used in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring is a carboxylate group (CO2), an amino group (NH2), and a bromophenyl group (C6H4Br) .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate” has a molecular weight of 312.18 . The predicted density is 1.556±0.06 g/cm3 , and the predicted boiling point is 473.9±45.0 °C .Scientific Research Applications
1. Synthesis and Characterization of Derivatives
- Methyl 3-amino-2-thiophene carboxylate is used in the synthesis of N-(2-carbomethoxy thienyl) imidates, leading to thieno-pyrimidinones, valuable for their potential pharmaceutical applications (Hajjem, Khoud, & Baccar, 2010).
- Synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates via nucleophilic substitution is another key application, producing compounds that might be useful in various chemical industries (Krinochkin et al., 2021).
2. Potential in Tumor Selectivity and Antiproliferative Potency
- Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate derivatives have shown potential in inhibiting the proliferation of tumor cell lines, demonstrating tumor selectivity and antiproliferative potency (Thomas et al., 2014).
3. Synthesis of Novel Compounds with Therapeutic Potential
- Research on thiophene-containing compounds, which includes derivatives of methyl 3-aminothiophene-2-carboxylate, shows significant antimicrobial, anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).
4. Structural Analysis and Synthesis Techniques
- The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, providing insights into its molecular structure, which is essential for understanding its chemical and physical properties (Vasu et al., 2004).
5. Applications in Synthesizing Heterocyclic Compounds
- The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[3,2-b][1,3]benzoxazines, indicating its versatility in organic synthesis (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
properties
IUPAC Name |
methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJTVXOJLZLQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)





![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)


